(2-pyridyldithio)-PEG4 acid is a specialized chemical compound utilized primarily in the field of biochemistry for the synthesis of antibody-drug conjugates. This compound serves as a cleavable linker that facilitates the attachment of cytotoxic drugs to antibodies, thereby enhancing targeted drug delivery to cancer cells. The compound is classified under polyethylene glycol (PEG) derivatives, specifically as a PEG linker with a terminal 2-pyridyldithio group and a carboxylic acid group.
The chemical is commercially available from various suppliers, including Xcess Biosciences, Creative Biolabs, and BioCat GmbH. Its unique structure and properties make it suitable for research applications in drug development and bioconjugation techniques.
The synthesis of (2-pyridyldithio)-PEG4 acid typically involves the reaction of a suitable pyridine derivative with a PEG chain containing functional groups that allow for conjugation. The process may include:
The synthesis can be performed through various organic chemistry techniques, including:
Specific experimental details and outcomes can be found in literature focused on synthetic methodologies for PEG-based linkers .
The molecular structure of (2-pyridyldithio)-PEG4 acid features a linear polyethylene glycol chain with a 2-pyridyldithio group at one end and a carboxylic acid at the other. The structural formula can be represented as follows:
(2-pyridyldithio)-PEG4 acid participates in various chemical reactions relevant to bioconjugation:
These reactions are crucial in creating stable antibody-drug conjugates, where the linker must withstand physiological conditions until it reaches the target site.
The mechanism of action for (2-pyridyldithio)-PEG4 acid revolves around its ability to form stable linkages between antibodies and cytotoxic agents. Upon administration, the linker remains intact until it reaches the target cell environment, where specific conditions (such as pH or enzymatic activity) trigger its cleavage.
This cleavable nature allows for controlled release of the drug at the site of action, minimizing systemic toxicity while maximizing therapeutic efficacy.
Relevant data indicates that proper storage can ensure a shelf life of over 12 months .
(2-pyridyldithio)-PEG4 acid finds significant applications in scientific research:
Disulfide-based linkers emerged as pivotal tools in targeted drug delivery due to their bioreducible properties, enabling intracellular payload release. Early antibody-drug conjugates (ADCs) like gemtuzumab ozogamicin (Mylotarg™) utilized hydrazone-disulfide linkers, leveraging the reductive cytoplasmic environment (glutathione concentrations 100–1000-fold higher than extracellular fluids) for selective cytotoxin activation [7] [8]. However, these first-generation linkers faced limitations in plasma stability, leading to premature drug release and systemic toxicity. The development of pyridyldithiol chemistry addressed this by introducing a self-immolative disulfide bridge, where the 2-pyridyl group acts as a stabilizing electron-withdrawing moiety. This innovation reduced off-target cleavage while maintaining sensitivity to intracellular reductases [4] [7].
Table 1: Evolution of Disulfide-Based ADC Linkers
ADC (Trade Name) | Target | Linker Type | Payload | Key Advancement |
---|---|---|---|---|
Gemtuzumab Ozogamicin (Mylotarg™) | CD33 | Hydrazone-disulfide | Calicheamicin | First FDA-approved disulfide ADC (2000) |
Inotuzumab Ozogamicin (Besponsa™) | CD22 | Acid-labile hydrazone-disulfide | Calicheamicin | Improved linker stability |
Modern Pyridyldithiol ADCs | Varied | (2-Pyridyldithio)-PEG4 acid derivatives | MMAE/DM1 | Enhanced plasma stability & redox sensitivity |
(2-Pyridyldithio)-PEG4 acid (CAS 581065-93-2) integrates three functional domains into a single molecular architecture:
(2-Pyridyldithio)-PEG4 acid bridges functional gaps between non-cleavable and enzyme-cleavable linkers:
Table 2: Linker Architecture Comparison in ADCs
Linker Type | Cleavage Mechanism | Advantages | Limitations | Representative ADCs |
---|---|---|---|---|
Non-Cleavable (e.g., Thioether, SMCC) | Lysosomal degradation | High plasma stability | Limited bystander effect | Trastuzumab emtansine (Kadcyla™) |
Enzyme-Cleavable (e.g., Val-Cit-PABC) | Cathepsin B hydrolysis | Tumor-specific activation | Enzyme heterogeneity in tumors | Brentuximab vedotin (Adcetris™) |
Reduction-Cleavable (e.g., (2-Pyridyldithio)-PEG4 acid) | Intracellular glutathione | Bystander effect; Insensitive to protease variability | Potential premature reduction | Preclinical/experimental ADCs |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: